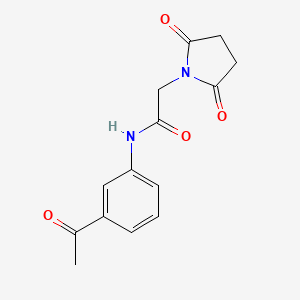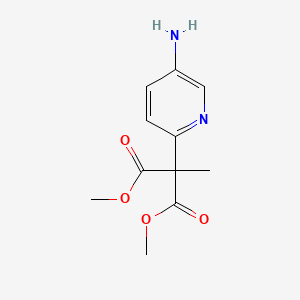
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a derivative of oxolane, which is a cyclic ether with a five-membered ring containing an oxygen atom.
Applications De Recherche Scientifique
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been shown to exhibit anticancer, antifungal, and antibacterial activity. In materials science, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been used as a chiral auxiliary for the synthesis of various enantiomerically pure compounds.
Mécanisme D'action
The exact mechanism of action of Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride is not well understood. However, it is believed that Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride exhibits anticancer activity by inhibiting the growth of cancer cells. In addition, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been shown to exhibit antifungal and antibacterial activity by inhibiting the growth of various fungi and bacteria. However, the exact mechanism by which Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride exerts its biological activity is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to incorporate various functional groups. In addition, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride exhibits a high degree of stereochemistry, which makes it useful for the synthesis of enantiomerically pure compounds. However, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride also has some limitations. It is relatively unstable and can decompose under certain conditions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride. One area of research is the development of new synthetic methods for Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride and its derivatives. Another area of research is the investigation of the mechanism of action of Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride and its derivatives. In addition, there is a need for further studies to evaluate the potential applications of Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Synthèse
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride can be synthesized through a multi-step process, which involves the reaction of oxolane with various reagents. The first step involves the reaction of oxolane with sodium hydride to form a sodium salt. This salt is then reacted with methyl acrylate to form the corresponding ester. The final step involves the reaction of the ester with ammonia to form Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride.
Propriétés
IUPAC Name |
methyl 3-(3-aminooxolan-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-7(10)2-3-8(9)4-5-12-6-8;/h2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSKNCZBTONMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCOC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)
![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)

![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)


